molecular formula C21H19N3 B12141002 N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Cat. No.: B12141002
M. Wt: 313.4 g/mol
InChI Key: DUCXXVOOYNZBDL-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole moiety, a pyridine ring, and an aniline group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated indole.

    Formation of the Final Compound: The final step involves the reaction of the intermediate compound with aniline under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. The aniline group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline can be compared with other indole derivatives, such as:

    N-[(1-methyl-1H-indol-3-yl)methyl]aniline: Lacks the pyridine ring, which may result in different biological activities and binding affinities.

    N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline: The position of the pyridine ring can affect the compound’s reactivity and interactions.

    N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline: Similar structure but different positional isomer, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline

InChI

InChI=1S/C21H19N3/c1-15-20(18-9-5-6-10-19(18)23-15)21(16-11-13-22-14-12-16)24-17-7-3-2-4-8-17/h2-14,21,23-24H,1H3

InChI Key

DUCXXVOOYNZBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=CC=C4

Origin of Product

United States

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